2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzenesulfonyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfinyl or sulfide compounds .
Scientific Research Applications
2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, altering their activity. The thiadiazole ring may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Acetochlor ESA sodium salt: This compound shares the benzenesulfonyl group but has different substituents, leading to distinct properties and applications.
Benzenesulfonic acid derivatives: These compounds have similar structural features but differ in their functional groups and biological activities.
Uniqueness
2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the benzenesulfonyl group and the thiadiazole ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H15N3O4S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H15N3O4S2/c1-2-20-8-12-15-16-13(21-12)14-11(17)9-22(18,19)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17) |
InChI Key |
YYMVWTXLKGSXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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